molecular formula C23H27N5O4S B4539745 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide

2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B4539745
M. Wt: 469.6 g/mol
InChI Key: IJKGTCRDZZPKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves multistep reactions starting from base chemicals. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine, and TBTU in cooled conditions. The product was then recrystallized and elucidated using elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure is often determined using X-ray crystallography. For example, a related compound crystallized in the orthorhombic crystal system with specific space group and unit cell parameters, showing intermolecular H-bonds and intramolecular interactions, indicative of the complex structural arrangements these molecules can adopt (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical properties, including reactivity with various agents, can be determined through experimental synthesis and reaction studies. For instance, the reaction of specific precursors in absolute ethanol in the presence of a catalyst yielded a particular compound with a 73% yield, confirming the structure through spectral analyses (NMR and IR) (Abdel-Wahab et al., 2023).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structure are critical for understanding the compound's behavior in different environments. Such properties are typically derived from experimental data and crystallography reports. For example, the crystal structure determination helps in understanding the arrangement of molecules and their interactions within the crystal lattice (Sharma et al., 2018).

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under various conditions, and mechanisms of action when interacting with biological targets. These are often investigated using a combination of theoretical studies, such as molecular docking, and experimental approaches, including synthesis and in vitro tests (Sharma et al., 2018).

properties

IUPAC Name

2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S/c1-5-27-21(13-32-19-10-7-17(8-11-19)15(2)3)25-26-23(27)33-14-22(29)24-20-12-18(28(30)31)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKGTCRDZZPKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.